molecular formula C9H12BClO3 B567084 (4-Chloro-2-propoxyphenyl)boronic acid CAS No. 1256355-03-9

(4-Chloro-2-propoxyphenyl)boronic acid

Cat. No.: B567084
CAS No.: 1256355-03-9
M. Wt: 214.452
InChI Key: UATQYHKYIPALSU-UHFFFAOYSA-N
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Description

(4-Chloro-2-propoxyphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a chlorine atom at the fourth position and a propoxy group at the second position. This compound is of interest due to its applications in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary target of (4-Chloro-2-propoxyphenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The compound acts as an organoboron reagent, which is crucial for the success of this reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron compound, such as this compound, transfers formally nucleophilic organic groups from boron to palladium . This results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, facilitated by this compound, affects the carbon-carbon bond formation pathway . This pathway is crucial for the synthesis of a wide range of organic compounds . The downstream effects include the creation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

This suggests that the compound’s bioavailability could be influenced by its stability in aqueous environments .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, contributing to various chemical reactions and synthesis processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the propensity of boronic acids to undergo protodeboronation is highly variable and dependent on the reaction conditions employed . Additionally, the compound’s stability in water suggests that its action could be influenced by the presence of water and other solvents .

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of (4-Chloro-2-propoxyphenyl)boronic acid are not well-documented in the literature. Boronic acids are generally known for their ability to interact with various biomolecules. They can form reversible covalent bonds with diols, a functional group found in many biomolecules such as sugars and certain proteins . This property could potentially allow this compound to interact with these biomolecules in a reversible manner.

Cellular Effects

The specific cellular effects of this compound are currently unknown due to the lack of studies focusing on this compound. Boronic acids have been shown to interact with various cellular processes. For example, they can influence cell function by interacting with certain cell signaling pathways and affecting gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Boronic acids are known to exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Boronic acids are generally stable and do not degrade easily . They can have long-term effects on cellular function, as observed in in vitro or in vivo studies .

Metabolic Pathways

Boronic acids can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Boronic acids can interact with various transporters and binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

Boronic acids can be directed to specific compartments or organelles through certain targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-propoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction conditions generally include:

    Catalyst: Palladium(II) acetate or a similar palladium source.

    Base: Potassium acetate or cesium carbonate.

    Solvent: Tetrahydrofuran or dimethylformamide.

    Temperature: Typically around 80-100°C.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts may vary to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: (4-Chloro-2-propoxyphenyl)boronic acid undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: 4-Chloro-2-propoxyphenol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Chloro-2-propoxyphenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Comparison with Similar Compounds

    Phenylboronic acid: Lacks the chlorine and propoxy substituents, making it less sterically hindered.

    4-Chlorophenylboronic acid: Similar structure but lacks the propoxy group, affecting its reactivity and solubility.

    2-Propoxyphenylboronic acid: Lacks the chlorine substituent, which can influence its electronic properties.

Uniqueness: (4-Chloro-2-propoxyphenyl)boronic acid is unique due to the presence of both chlorine and propoxy substituents on the phenyl ring. These substituents can influence the compound’s reactivity, solubility, and overall chemical behavior, making it a valuable intermediate in the synthesis of complex organic molecules.

Properties

IUPAC Name

(4-chloro-2-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BClO3/c1-2-5-14-9-6-7(11)3-4-8(9)10(12)13/h3-4,6,12-13H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATQYHKYIPALSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)Cl)OCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681706
Record name (4-Chloro-2-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-03-9
Record name (4-Chloro-2-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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